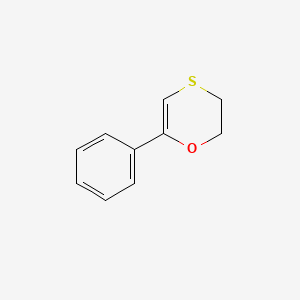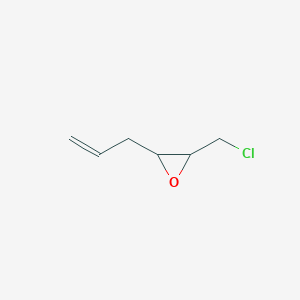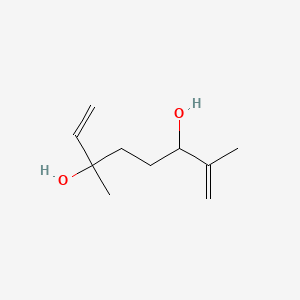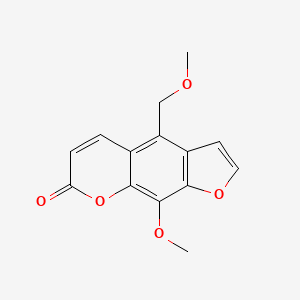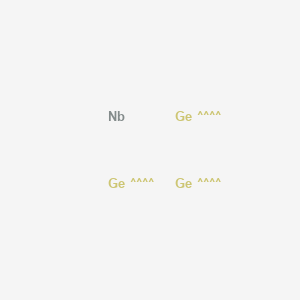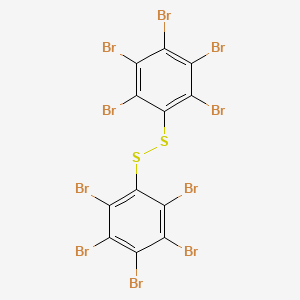
1,1'-Disulfanediylbis(pentabromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentabromophenyl)disulfane is a brominated organic compound known for its significant applications in various fields, particularly as a flame retardant. This compound is characterized by the presence of two pentabromophenyl groups connected by a disulfide bond. Its high bromine content contributes to its effectiveness in reducing flammability in materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl)disulfane typically involves the reaction of pentabromophenyl thiol with an oxidizing agent. One common method is the oxidation of pentabromophenyl thiol using hydrogen peroxide or iodine in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields bis(pentabromophenyl)disulfane as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the production of bis(pentabromophenyl)disulfane can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Bis(pentabromophenyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield pentabromophenyl thiol.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or potassium fluoride.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Pentabromophenyl thiol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Bis(pentabromophenyl)disulfane has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and textiles due to its high bromine content.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to environmental toxicity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Mechanism of Action
The mechanism by which bis(pentabromophenyl)disulfane exerts its effects primarily involves the release of bromine radicals upon thermal decomposition. These bromine radicals act to inhibit the combustion process by interfering with the free radical chain reactions that propagate flames. The compound’s high bromine content and stability make it an effective flame retardant.
Comparison with Similar Compounds
Decabromodiphenyl ether (decaBDE): Another brominated flame retardant with similar applications but different structural properties.
Tetrabromobisphenol A (TBBPA): A brominated compound used in flame retardants with a different mechanism of action.
Hexabromocyclododecane (HBCD): A cyclic brominated flame retardant with distinct chemical properties.
Uniqueness: Bis(pentabromophenyl)disulfane is unique due to its disulfide bond, which imparts specific chemical reactivity and stability. Its high bromine content and ability to form stable radicals upon decomposition make it particularly effective as a flame retardant compared to other brominated compounds.
Properties
CAS No. |
52735-61-2 |
|---|---|
Molecular Formula |
C12Br10S2 |
Molecular Weight |
1007.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
LGXISKQYIKXYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


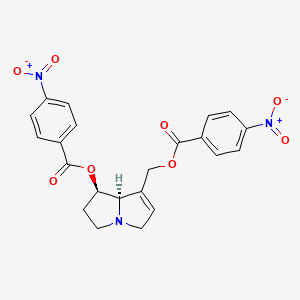

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

